N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide side chain. This compound is structurally complex, combining aromatic (naphthalene, 3-methylphenyl) and heterocyclic (pyrazolo-triazinone) moieties, which may confer unique physicochemical or pharmacological properties.
Properties
Molecular Formula |
C26H23N5O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C26H23N5O2/c1-3-29(20-11-6-8-18(2)14-20)25(32)16-30-26(33)24-15-23(28-31(24)17-27-30)22-13-7-10-19-9-4-5-12-21(19)22/h4-15,17H,3,16H2,1-2H3 |
InChI Key |
QIGGJJBVZXRZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several acetamide derivatives reported in recent literature. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s pyrazolo-triazinone core differs from the 1,2,3-triazole or 1,2,4-triazole cores in analogs like 6a or FP1-12 . Pyrazolo-triazinones are less common but may offer enhanced π-π stacking interactions due to fused aromatic systems.
Substituent Effects: The naphthalen-1-yl group in the target compound contrasts with smaller substituents (e.g., 4-fluorophenyl in or pyrazinyl in ). Naphthalene’s hydrophobicity and bulk could influence solubility and target binding.
Synthesis :
- Unlike the target compound, analogs like 6a and 6b are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes , whereas hydroxyacetamide derivatives use zeolite-catalyzed condensation . The absence of direct synthesis data for the target compound suggests a need for further methodological exploration.
Spectral Data :
- IR spectra of analogs highlight characteristic amide C=O stretches (~1670 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) . The target compound’s spectral profile is expected to align with these trends but may show shifts due to its unique substituents.
Detailed Research Findings
Structural Insights
- The pyrazolo-triazinone core in the target compound is structurally analogous to pyrazolo[1,5-a]pyrimidines, which are known for kinase inhibition . The naphthalene substituent may enhance binding to hydrophobic pockets in biological targets, as seen in naphthalene-containing kinase inhibitors like imatinib derivatives.
Pharmacological Potential
- These findings suggest the target compound merits evaluation for similar applications.
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